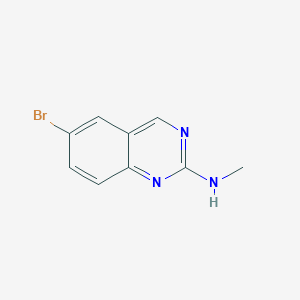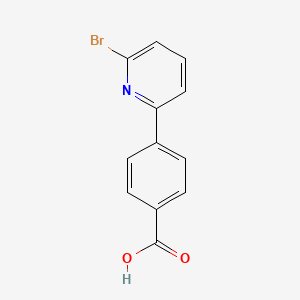
6-溴-2-氟-3-碘苯硼酸
描述
6-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BBrFIO2 and a molecular weight of 344.71 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
6-Bromo-2-fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:
生化分析
Biochemical Properties
(6-Bromo-2-fluoro-3-iodophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group in (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, enabling its use in the synthesis of complex organic molecules . Additionally, this compound has been utilized in the development of enzyme inhibitors and as a building block for the synthesis of biologically active compounds .
Cellular Effects
This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses . Furthermore, its impact on gene expression has been observed in studies where it affects the transcriptional activity of certain genes, thereby influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their functions . The boronic acid group in (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, this compound can interact with nucleic acids, affecting gene expression by modulating transcriptional and post-transcriptional processes . These interactions contribute to the compound’s ability to influence various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that (6-Bromo-2-fluoro-3-iodophenyl)boronic acid remains stable under specific storage conditions, but its activity may diminish over extended periods . Additionally, the compound’s impact on cellular processes can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been administered to animal models to observe its effects on various physiological and biochemical parameters . It has been found that low to moderate doses of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can produce beneficial effects, such as enzyme inhibition and modulation of gene expression . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These findings highlight the importance of optimizing dosage levels for potential therapeutic applications.
Metabolic Pathways
(6-Bromo-2-fluoro-3-iodophenyl)boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid within cells and tissues are crucial factors that determine its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s availability and activity within different tissues and organs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid precursor. One common method is the sequential halogenation of phenylboronic acid using bromine, fluorine, and iodine sources under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 6-Bromo-2-fluoro-3-iodophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
6-Bromo-2-fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The halogen atoms can be reduced to form the corresponding phenylboronic acid derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenylboronic acid derivatives .
作用机制
The mechanism of action of 6-Bromo-2-fluoro-3-iodophenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity . Additionally, the halogen atoms can participate in halogen bonding interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 6-Bromo-3-pyridinylboronic acid
- 3-Iodophenylboronic acid
Uniqueness
6-Bromo-2-fluoro-3-iodophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile reagent in organic synthesis, allowing for selective functionalization and complex molecule construction .
属性
IUPAC Name |
(6-bromo-2-fluoro-3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRLKXUEMIENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)I)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584803 | |
| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-90-6 | |
| Record name | B-(6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)







![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)



